![molecular formula C21H15NO3S B2971437 4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate CAS No. 431917-58-7](/img/structure/B2971437.png)
4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves several steps. Initially, 2-(chloromethyl)-1H-benzo[d]imidazole (I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid. Benzo[d]oxazole-2-thiol (II) was synthesized by the reaction of a methanolic solution of 2-aminophenol with potassium hydroxide .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point can be determined, and its structure can be confirmed by IR, 1H NMR, 13C NMR, and mass spectroscopy .Scientific Research Applications
Photoluminescent Properties and Mesophase Behavior
Research on 1,3,4-oxadiazole derivatives has shown that these compounds exhibit interesting mesomorphic and photoluminescent properties. For instance, a study by Han et al. (2010) on cholesteryl and methyl 1,3,4-oxadiazole derivatives demonstrated wide mesomorphic temperature ranges and strong blue fluorescence emissions, suggesting applications in liquid crystal displays and optoelectronic devices (Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L.-r., 2010).
Catalytic and Antimicrobial Activities
A variety of benzyl/phenyl-substituted triazole and oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties and catalytic activities. Baytas et al. (2012) reported on triazole derivatives with significant scavenging and lipid peroxidation inhibition effects, indicating potential for development as antioxidant agents (Baytas, S., Kapçak, E., Çoban, T., & Özbilge, H., 2012).
Molecular Structures and Crystallography
The crystal structures of compounds with benzoxazole and related structures have been extensively studied to understand their molecular properties and potential applications. For example, Gonzaga et al. (2016) explored the crystal structures of triazole-based compounds with active α-glycosidase inhibition, offering insights into the design of new bioactive molecules (Gonzaga, D., Silva, F. C., Ferreira, V., Wardell, J., & Wardell, S., 2016).
Electrochemical and Optical Properties
The electrochemical and optical properties of novel polymer-based materials incorporating azobenzene, coumarine, and fluorescein units have been investigated, revealing multicolored electrochromism and potential for use in electrochromic devices (Yigit, D., Udum, Y., Güllü, M., & Toppare, L., 2014).
Antiproliferative Agents
New quinuclidinone derivatives have been synthesized and evaluated as potential anti-cancer agents, showing promising anti-proliferative activity against various cancer cell lines, suggesting the potential of similar structures in the development of new anticancer drugs (Soni, J., Sanghvi, S., Devkar, R., & Thakore, S., 2015).
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , and anticancer activities. Therefore, it can be inferred that this compound may interact with various biological targets involved in these pathways.
Mode of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth of microbes or cancer cells.
Biochemical Pathways
Given the reported antimicrobial and anticancer activities of benzoxazole derivatives , it can be inferred that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities , suggesting that this compound may inhibit the growth of microbes or cancer cells at the molecular and cellular levels.
properties
IUPAC Name |
[4-(1,3-benzoxazol-2-ylsulfanylmethyl)phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c23-20(16-6-2-1-3-7-16)24-17-12-10-15(11-13-17)14-26-21-22-18-8-4-5-9-19(18)25-21/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPSRDXEYSXKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

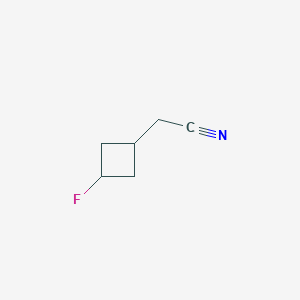
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2971358.png)
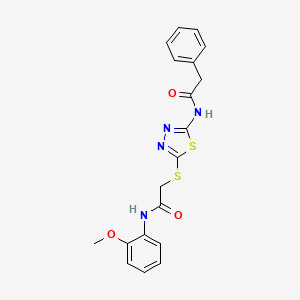
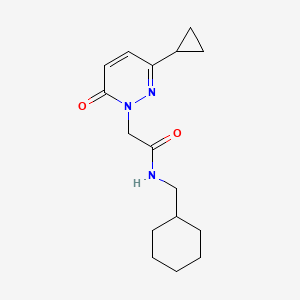
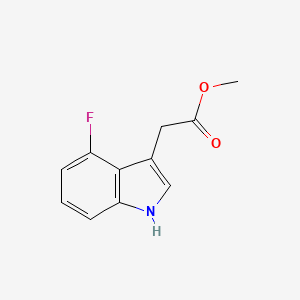
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2971365.png)
![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)
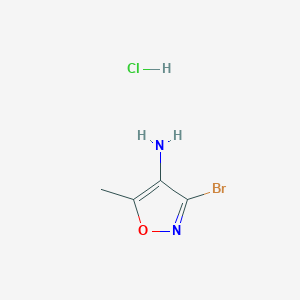
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2971372.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide](/img/structure/B2971373.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2971375.png)